Lithol Rubine BK is classified as an azo dye, which are organic compounds that contain one or more azo groups (-N=N-). The dye is synthesized from 3-hydroxy-2-naphthoic acid through a process known as azo coupling. It is generally supplied as a calcium salt and is recognized under several names, including C.I. Pigment Red 57 and D&C Red No. 7 . The compound's CAS number is 5281-04-9, and it has been assigned the European Community (EC) number 226-109-5 .
Lithol Rubine BK is synthesized primarily through azo coupling reactions. The process involves the reaction of diazonium salts with naphthol derivatives, specifically 3-hydroxy-2-naphthoic acid. This reaction typically occurs under acidic conditions to facilitate the formation of the azo bond, resulting in the production of the dye.
The synthesis can be represented by the following general reaction scheme:
The reaction conditions must be optimized to achieve high yields and purity of the dye. Factors such as temperature, pH, and concentration of reactants play critical roles in the synthesis .
Lithol Rubine BK has a complex molecular structure characterized by its azo group (-N=N-) linking two aromatic systems. The presence of sulfonate groups enhances its solubility in water, although it remains largely insoluble in cold water and ethanol. Key structural data include:
Lithol Rubine BK can undergo various chemical reactions typical of azo dyes:
These reactions are significant in understanding the stability and reactivity of Lithol Rubine BK in various environments .
Lithol Rubine BK exhibits properties typical of azo dyes:
These properties make it suitable for use in various applications where durability and color intensity are required .
Lithol Rubine BK is utilized across multiple sectors:
Lithol Rubine BK (CI Pigment Red 57) exhibits stark regulatory differences across jurisdictions. In the European Union, it holds designation E180 and is authorized exclusively for coloring edible cheese rinds under the Quantum Satis principle (no maximum limit) [1] [5]. The European Food Safety Authority (EFSA) reaffirmed this limited use in 2019 despite withdrawing its formal ADI, citing high exposure margins compared to observed effect levels [1].
Conversely, the U.S. Food and Drug Administration (FDA) prohibits Lithol Rubine BK for all food applications. It is absent from the FDA's approved color additive list (21 CFR 73/74), and recent policy shifts aim to eliminate petroleum-derived synthetic dyes from the food supply [6]. While designated D&C Red No. 7, this status applies solely to cosmetics and drugs—not food [5] [10]. Australia mirrors the U.S. stance, banning it entirely as a food additive [10].
Table 1: International Regulatory Status of Lithol Rubine BK
Jurisdiction | Designation | Approved Uses | Legal Basis |
---|---|---|---|
European Union | E180 | Edible cheese rind only | Quantum Satis (QS) principle |
United States | D&C Red No. 7 | Cosmetics/drugs only; food prohibited | 21 CFR 74.1307 |
JECFA/Codex | INS 180 | No approved uses | No ADI allocated (1986) |
Australia | - | All food uses prohibited | Food Standards Australia New Zealand |
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated Lithol Rubine BK in 1986 (published 1987), resulting in a notable determination: "No ADI Allocated" [3] [9]. This decision stemmed from critical data gaps:
The EU Scientific Committee on Food (SCF) established an ADI of 0–1.5 mg/kg body weight/day in 1983, predating JECFA's evaluation. This value derived from a single long-term rat study reporting a NOAEL (No Observed Adverse Effect Level) of 150 mg/kg bw/day, with a 100-fold safety factor applied [1]. Critical methodological limitations undermine this determination:
Table 2: Critical Flaws in SCF’s 1983 ADI Derivation for Lithol Rubine BK
SCF Assessment Element | Methodological Limitation | Impact on ADI Reliability |
---|---|---|
Pivotal Study NOAEL | 150 mg/kg bw/day from subchronic rat study | Inadequate for chronic human exposure extrapolation |
Safety Factor Application | Standard 100-fold factor applied | Failed to account for study design deficiencies |
Critical Study Duration | 42 days (M), 17 days (F) rats | Insufficient for detecting slow-onset pathologies |
Developmental Toxicity | Not assessed | Potential teratogenic/endocrine effects unexamined |
Dosing Vehicle | Feed without stability verification | Risk of under/over-dosing in key exposure groups |
In 2019, EFSA formally withdrew the SCF’s ADI (0–1.5 mg/kg bw/day), declaring the toxicological database "too limited" to support any quantitative safety threshold [1]. This decision carries profound implications for risk assessment frameworks:
EFSA's withdrawal underscores a global trend toward evidence-based risk assessment, invalidating historical ADIs derived from methodologically compromised studies. This establishes a precedent affecting other synthetic colors currently authorized under similar legacy frameworks [1] [2].
Table 3: Key Synthetic Color Additives Mentioned
Color Designation | Common Names | CAS Number | Primary Regulatory Status |
---|---|---|---|
E 180 / Lithol Rubine BK | CI Pigment Red 57, D&C Red No. 7 | 5281-04-9 | EU: Restricted; US: Food prohibited |
E 127 | Erythrosine | 16423-68-0 | ADI 0–0.1 mg/kg bw/day (EFSA/JECFA) |
E 129 | Allura Red AC | 25956-17-6 | US: FDA approved; EU: Approved with warnings |
E 104 | Quinoline Yellow | 8004-92-0 | ADI reduced to 0–0.5 mg/kg bw/day (EFSA) |
E 155 | Brown HT | 4553-89-3 | ADI 0–1.5 mg/kg bw/day (EFSA/JECFA) |
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